Fmoc-4-(2-aminophenyl)butanoic acid chemical properties
Fmoc-4-(2-aminophenyl)butanoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Fmoc-4-(2-aminophenyl)butanoic Acid
Executive Summary
Fmoc-4-(2-aminophenyl)butanoic acid is a specialized, non-canonical amino acid derivative crucial for advanced peptide synthesis and drug development. Its unique structure, featuring an ortho-substituted aminophenyl group, offers novel opportunities for creating peptides with constrained conformations and for use as sophisticated linkers in bioconjugates. The base-labile Fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it fully compatible with the widely adopted Fmoc solid-phase peptide synthesis (SPPS) methodology. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, and core applications, complete with detailed experimental protocols for its use in SPPS. It is intended for researchers, chemists, and drug development professionals seeking to leverage this unique building block to advance their scientific objectives.
Introduction and Strategic Importance
In the landscape of peptide science, the introduction of unnatural or non-canonical amino acids is a cornerstone of innovation. Fmoc-4-(2-aminophenyl)butanoic acid stands out due to the strategic placement of its functional groups. It is not merely another building block but a tool for precise molecular architecture.
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The Fmoc Protecting Group : The use of the Fmoc group is central to modern peptide synthesis.[1] Its key advantage lies in its cleavage under mild basic conditions (e.g., piperidine), which are orthogonal to the acid-labile side-chain protecting groups (the tBu strategy).[1][2] This orthogonality prevents the cumulative damage to sensitive residues or the peptide-resin linkage that can occur with harsher, repetitive acid treatments used in older Boc-based strategies.
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The 4-(2-aminophenyl)butanoic Acid Core : The core structure provides two key features. The butanoic acid spacer offers flexibility and extends the reach from the peptide backbone. More importantly, the ortho-disubstituted benzene ring introduces a significant conformational constraint. Unlike its para-substituted isomer [4-(4-aminophenyl)butanoic acid], the ortho arrangement can induce specific turns and secondary structures within a peptide sequence, a critical factor in modulating biological activity and receptor affinity.
Core Chemical and Physical Properties
The fundamental properties of a reagent dictate its handling, storage, and application. While specific experimental data for the 2-amino isomer is less common than its 4-amino counterpart, its core properties can be reliably established based on its structure and data from closely related analogues.
| Property | Value | Source / Rationale |
| Molecular Formula | C₂₅H₂₃NO₄ | Based on chemical structure[3][4] |
| Molecular Weight | 401.46 g/mol | Calculated from the molecular formula[3][4] |
| Appearance | White to off-white powder | Typical for Fmoc-protected amino acids[3] |
| Melting Point | ~166-172 °C | Based on the 4-amino isomer; may vary[3] |
| Solubility | High solubility (>0.4 M) in DMF, NMP, PolarClean | Inferred from general Fmoc-amino acid solubility[5] |
| Storage | Store at 0-8°C, desiccated | Recommended for stability of Fmoc derivatives[3] |
Solubility Insights: The solubility in polar aprotic solvents like Dimethylformamide (DMF) is critical for its use in SPPS. Fmoc-protected amino acids generally exhibit excellent solubility in such solvents, ensuring efficient activation and coupling reactions without precipitation issues.[5]
Spectroscopic Profile for Structural Verification
Verifying the identity and purity of Fmoc-4-(2-aminophenyl)butanoic acid is essential. Its structure gives rise to a predictable spectroscopic fingerprint.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different molecular environments:
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Fmoc Group : A series of multiplets between 7.2 and 7.8 ppm for the aromatic protons and signals around 4.2-4.5 ppm for the CH and CH₂ groups.
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Aromatic Ring (Phenyl) : A complex multiplet pattern for the four protons on the ortho-disubstituted ring.
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Butanoic Acid Chain : Aliphatic protons appearing as multiplets between approximately 1.8 and 2.5 ppm.[6]
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Carboxylic Acid : A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.[7]
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¹³C NMR Spectroscopy : The carbon spectrum will confirm the key functional groups:
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Carbonyl Carbons : Two distinct signals in the highly deshielded region (170-180 ppm) for the carboxylic acid and the carbamate carbonyls.[7][8]
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Fmoc & Phenyl Carbons : A cluster of signals in the aromatic region (120-150 ppm).
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Aliphatic Carbons : Signals for the butanoic acid chain carbons in the upfield region (20-60 ppm).
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Infrared (IR) Spectroscopy : IR analysis provides a quick confirmation of functional groups:
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Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should clearly show the molecular ion peak [M+H]⁺ at m/z 402.5 or the sodium adduct [M+Na]⁺ at m/z 424.5, confirming the molecular weight.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in SPPS. The workflow follows a well-established cyclical process.
Caption: General workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol 1: Fmoc Group Deprotection
This step is critical for exposing the N-terminal amine for the subsequent coupling reaction. The mechanism proceeds via a base-catalyzed β-elimination.
Causality: Piperidine, a secondary amine, is sufficiently basic to abstract the acidic proton on the fluorenyl group's cyclopentadiene ring.[9] This initiates an elimination reaction that cleaves the C-O bond of the carbamate, releasing the free amine, carbon dioxide, and dibenzofulvene. The dibenzofulvene is subsequently scavenged by piperidine to prevent side reactions.
Caption: Mechanism of Fmoc deprotection using a secondary amine base like piperidine.
Methodology:
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Swell the peptide-resin in DMF for 30 minutes.
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Drain the DMF from the reaction vessel.
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Add a solution of 20% piperidine in DMF (v/v) to the resin. Ensure the resin is fully submerged.
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Agitate the mixture at room temperature for 3 minutes.
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Drain the solution.
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Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
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Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.
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Validation: Perform a Kaiser test or other ninhydrin-based test to confirm the presence of a free primary amine.[9] A positive result (deep blue beads) indicates successful deprotection.
Experimental Protocol 2: Peptide Coupling
This step involves activating the carboxylic acid of Fmoc-4-(2-aminophenyl)butanoic acid and reacting it with the newly freed N-terminal amine on the resin-bound peptide.
Causality: Carboxylic acids are not reactive enough to form amide bonds directly. Coupling reagents like HBTU or HATU, in the presence of a base like DIPEA, convert the carboxylic acid into a highly reactive ester intermediate.[9] This activated species readily undergoes nucleophilic attack by the peptide's N-terminal amine to form a stable amide bond, thereby extending the peptide chain.[9] The choice of activator is crucial to ensure rapid coupling and suppress potential side reactions like racemization.[1]
Methodology:
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In a separate vial, dissolve Fmoc-4-(2-aminophenyl)butanoic acid (3-5 equivalents relative to resin loading), an activator like HBTU (3-5 eq.), and an additive like HOBt (3-5 eq.) in a minimal amount of DMF.
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Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (6-10 eq.) to the solution and vortex briefly. This is the "activation" step.
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Immediately add the activated amino acid solution to the deprotected peptide-resin from the previous protocol.
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Agitate the mixture at room temperature for 1-2 hours.
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Validation: Perform a Kaiser test. A negative result (colorless or yellow beads) indicates that all free amines have been acylated, signifying a complete coupling reaction.
-
If the coupling is incomplete (positive Kaiser test), drain the solution and repeat the coupling step with a freshly prepared activation solution.
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Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to prepare for the next deprotection cycle.
Safety, Handling, and Storage
As with any fine chemical, proper handling is essential to ensure user safety and reagent integrity.
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Handling : Use in a well-ventilated area or a chemical fume hood to avoid inhalation of the fine powder.[10][11] Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12] Avoid contact with skin and eyes.[11]
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Storage : Keep the container tightly closed and store in a cool, dry place, preferably refrigerated (0-8°C) and protected from light to maximize shelf life.[3]
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Hazards : The compound may cause skin and eye irritation.[4][13] Consult the Safety Data Sheet (SDS) for comprehensive hazard information.
References
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de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. SpringerLink. Retrieved from [Link]
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Chemsrc. (2025). 4-(4-Aminophenyl)butanoic acid. Retrieved from [Link]
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Wiley. (n.d.). 4-(4-Aminophenyl)butyric acid. SpectraBase. Retrieved from [Link]
- Google Patents. (2017). CN106905175A - A kind of preparation method of p-aminophenyl butyric acid.
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Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]
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AAPPTec. (n.d.). Safety Data Sheet for (S)-3-(Fmoc-amino)-4-(2-chlorophenyl)butanoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Aminophenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Semantic Scholar. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of butanoic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-Aminophenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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MDPI. (n.d.). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]
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